Lipophilicity Gradient Across 4-Halo-6-methyl-7-azaindoles: In Silico LogP Comparison
The computed partition coefficient (LogP) establishes a clear lipophilicity gradient across the 4-halo-6-methyl-7-azaindole series. 4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine exhibits the highest predicted LogP (3.21), exceeding the 4-bromo analog (LogP = 2.95) and the 4-chloro analog (LogP = 2.52) [1]. This 0.26 log unit increase over the 4-Br congener corresponds to a ~1.8-fold higher theoretical partition into n-octanol, which may translate to measurably longer reversed-phase HPLC retention, reduced aqueous solubility, and altered protein binding when incorporated into target molecules.
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.21 (4-Iodo-6-methyl) |
| Comparator Or Baseline | LogP = 2.95 (4-Bromo-6-methyl) ; LogP = 2.52 (4-Chloro-6-methyl) [1] |
| Quantified Difference | ΔLogP (I vs. Br) = +0.26; ΔLogP (I vs. Cl) = +0.69 |
| Conditions | In silico prediction (ACD/Labs or ChemDraw-based algorithm); all values sourced from chemsrc.com and molbase.cn computed property panels. |
Why This Matters
Procurement decisions for fragment-based screening libraries or property-guided lead optimization must account for this halogen-dependent lipophilicity shift, as substituting the 4-I building block with a 4-Br or 4-Cl analog alters the LogP of the final coupled product by a predictable magnitude.
- [1] Molbase. 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 171879-99-5) – Computed Properties. LogP = 2.5247. Retrieved from qiye.molbase.cn. View Source
